Oxymorphone hydrochloride

Catalog No.
S618755
CAS No.
357-07-3
M.F
C17H20ClNO4
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxymorphone hydrochloride

CAS Number

357-07-3

Product Name

Oxymorphone hydrochloride

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

BCGJBQBWUGVESK-KCTCKCTRSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Synonyms

Numorphan, Opana, Oxymorphone, oxymorphone HCl, Oxymorphone Hydrochloride

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl

Oxymorphone hydrochloride is a potent opioid analgesic derived from thebaine, an alkaloid found in opium. It is classified as a pyridine-ring unsubstituted pyridomorphinan, distinguished by a ketone group at the C-6 position and saturation of the 7,8 double bond. This structural modification enhances its lipid solubility compared to other opioids, making it more effective in pain management. The chemical formula for oxymorphone hydrochloride is C17H19NO4HClC_{17}H_{19}NO_{4}\cdot HCl with a molecular weight of approximately 337.80 g/mol . It appears as a white or slightly off-white, odorless crystalline powder that is freely soluble in water but has low solubility in alcohol and ether .

Oxymorphone hydrochloride acts as a full agonist at mu-opioid receptors in the CNS []. These receptors are involved in pain perception, and binding of oxymorphone to these receptors leads to a decrease in pain signaling. Additionally, oxymorphone may activate other opioid receptors, contributing to its analgesic effects and other actions such as sedation and respiratory depression [].

Oxymorphone hydrochloride is a potent medication with a high risk of addiction and overdose. Common side effects include constipation, drowsiness, nausea, and respiratory depression []. Due to its high potency, accidental ingestion, particularly by children, can be life-threatening.

Analgesic Effects:

Oxymorphone hydrochloride, a semi-synthetic opioid, has been the subject of numerous scientific studies investigating its analgesic (pain-relieving) effects. These studies have compared its efficacy and side effects to other opioids in various pain management scenarios, including:

  • Post-surgical pain: Research demonstrates the effectiveness of oxymorphone in managing moderate to severe pain following surgery [].
  • Chronic pain: Studies have explored the use of oxymorphone for chronic pain conditions like cancer pain, arthritis, and chronic low back pain, with mixed findings regarding its long-term efficacy and safety compared to other options [, ].

Pharmacological Properties:

Scientific research has focused on understanding the pharmacological properties of oxymorphone, including its:

  • Mechanism of action: Like other opioids, oxymorphone binds to mu-opioid receptors in the central nervous system, leading to pain relief [].
  • Pharmacokinetics: Studies have investigated the absorption, distribution, metabolism, and excretion of oxymorphone to determine its optimal dosing and potential for abuse.

Addiction and Abuse Potential:

Due to its potent analgesic effects and potential for dependence and abuse, oxymorphone has been studied extensively in the context of addiction:

  • Comparison to other opioids: Research has compared the addiction potential of oxymorphone to other opioids, highlighting its high risk for misuse and dependence [].
  • Abuse-deterrent formulations: Development of abuse-deterrent formulations of oxymorphone has been an area of research, aiming to reduce the potential for manipulation and non-medical use [].

Oxymorphone undergoes extensive hepatic metabolism primarily through glucuronidation, where it is conjugated with glucuronic acid to form oxymorphone-3-glucuronide, its primary metabolite. Additionally, it can be reduced to form 6-hydroxy-oxymorphone . The metabolic pathways involve several cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate the conversion to noroxymorphone and noroxycodone . The pharmacokinetics of oxymorphone reveal that less than 2% of the drug is excreted unchanged in urine, indicating significant metabolic processing .

Oxymorphone primarily exerts its analgesic effects through interaction with the mu-opioid receptors in the central nervous system. This binding leads to decreased perception of pain and emotional response to pain stimuli. The drug's bioavailability after oral administration is approximately 10%, largely due to first-pass metabolism in the liver . Its half-life ranges from 7 to 12 hours depending on the formulation (immediate-release vs. extended-release), allowing for effective pain management over extended periods .

The synthesis of oxymorphone typically begins with thebaine, which undergoes several chemical transformations:

  • Hydroxylation: Thebaine is hydroxylated at specific positions to introduce necessary functional groups.
  • Reduction: The resulting compound may undergo reductions to saturate double bonds and form the ketone group at C-6.
  • Hydrochloride Salt Formation: Finally, oxymorphone can be converted into its hydrochloride salt form for improved solubility and stability.

These steps can vary slightly based on specific laboratory methods or desired purity levels .

Oxymorphone hydrochloride is primarily used for the management of moderate to severe pain, especially in cases where other analgesics are insufficient. It is available in various formulations, including immediate-release and extended-release tablets, allowing for tailored treatment regimens based on patient needs . Due to its potency, it is also used in palliative care settings for patients with chronic pain conditions.

Oxymorphone shares similarities with several other opioid analgesics but is unique due to its specific structural characteristics and metabolic pathways. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
OxycodoneSimilar morphinan structureHigher oral bioavailability (60%-87%)
HydromorphoneSaturated morphinan derivativeMore potent analgesic effects than morphine
MorphineStandard opioid structureLower lipid solubility compared to oxymorphone
BuprenorphinePartial agonist at mu-opioid receptorsCeiling effect on respiratory depression

Oxymorphone stands out due to its higher lipid solubility and potency relative to oxycodone and hydromorphone, making it particularly effective for severe pain management while having a distinct metabolic profile that reduces potential drug interactions .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.1080858 g/mol

Monoisotopic Mass

337.1080858 g/mol

Heavy Atom Count

23

UNII

5Y2EI94NBC

Related CAS

76-41-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (19.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (80.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (19.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (19.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (80.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (19.15%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (19.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

357-07-3

Wikipedia

Oxymorphone hydrochloride

FDA Medication Guides

Opana ER
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ENDO PHARMS
12/15/2023
10/07/2019
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ACTAVIS ELIZABETH
03/04/2021
Opana
TABLET;ORAL
ENDO PHARMS
10/25/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14

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